5H-Benzo[b]phosphindole
Description
Historical Development of Phosphole Derivatives
The journey of phosphole chemistry began with the synthesis of the first phosphole derivative, pentaphenylphosphole, in 1953. wikipedia.org However, the parent, unsubstituted phosphole molecule was not synthesized until 1983. wikipedia.orgresearchgate.net The development of synthetic methodologies, such as the McCormack reaction and the Fagan-Nugent method, paved the way for the creation of a diverse range of phosphole derivatives. wikipedia.orgresearchgate.netfrontiersin.org The late 20th and early 21st centuries witnessed a surge in research focused on incorporating phosphole rings into larger π-conjugated systems, leading to the development of materials with unique optoelectronic properties. core.ac.ukrsc.orgresearchgate.net This period also saw a renewed interest in dibenzophospholes, the structural family to which 5H-benzo[b]phosphindole belongs. researchgate.net The evolution of organophosphorus chemistry, driven by both academic curiosity and the quest for novel functional materials, has established phospholes as a critical class of heterocycles. researchgate.netmdpi.com
Structural Characteristics and Electronic Properties of the Phosphole Ring System
The phosphole ring is a five-membered heterocycle containing a phosphorus atom. Unlike its lighter congeners, pyrrole (B145914) and furan, the phosphole ring is generally considered non-aromatic. wikipedia.orgrsc.org This is primarily due to the pyramidal geometry at the phosphorus atom, which hinders the delocalization of its lone pair of electrons into the butadiene π-system. wikipedia.orgrsc.orgmdpi.com This lack of aromaticity is a key feature that dictates the reactivity and electronic properties of phospholes. wikipedia.org
The electronic properties of the phosphole ring are characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgmdpi.com This is a result of an effective σ(P–R)–π(1,3-diene) hyperconjugative interaction. rsc.org This feature makes phospholes electron-accepting units within a π-conjugated framework. mdpi.com Furthermore, the electronic properties of phospholes can be readily tuned through chemical modifications at the phosphorus center, such as oxidation, alkylation, or coordination to metal ions. rsc.orgrsc.orgnih.gov This tunability allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels, which in turn influences their optical and electrochemical properties. acs.orgacademie-sciences.fr The pyramidal shape of the phosphorus atom also provides steric hindrance that can prevent π-stacking in the solid state, a property that can be advantageous in certain material applications. rsc.org
Significance of π-Conjugated Phospholes in Organic Electronics and Materials Science
The unique electronic and structural features of phospholes make them highly promising building blocks for functional π-conjugated organic materials. core.ac.ukmdpi.comrsc.org Their incorporation into polymers and oligomers has led to the development of materials for a range of applications in organic electronics. rsc.orgrsc.org
One of the most significant applications of π-conjugated phospholes is in Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov The ability to tune the electronic properties of phospholes allows for the creation of materials that can act as efficient emitters, with some derivatives showing high fluorescence quantum yields. mdpi.comnih.gov The low aromaticity of the phosphole ring favors electronic delocalization in extended π-conjugated systems, which is beneficial for charge transport. rsc.org
Beyond OLEDs, phosphole-containing materials are being explored for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). rsc.orgrsc.org The electron-accepting nature of the phosphole P-oxide can be particularly useful in the design of n-type semiconductor materials for these devices. mdpi.com The versatility of phosphole chemistry allows for the rational design of materials with tailored properties for specific electronic applications. rsc.orgresearchgate.net
Overview of Research on this compound and its Derivatives
This compound, also known as dibenzophosphole, represents a key structural motif within the broader family of phosphole derivatives. rsc.orgresearchgate.net Research on this system has been driven by the desire to create more stable and highly functionalized phosphole-based materials. The fusion of benzene (B151609) rings to the phosphole core enhances the rigidity and planarity of the molecule, which can have a significant impact on its photophysical properties. mdpi.com
Recent research has focused on the synthesis of various this compound derivatives and their oxides, exploring the effects of different substituents on their electronic and optical properties. researchgate.netbeilstein-journals.orgresearchgate.net For instance, the introduction of π-conjugated groups at specific positions on the benzo[b]phosphindole skeleton has been shown to be an effective strategy for tuning the emission color and quantum efficiency of these materials. researchgate.net Density functional theory (DFT) calculations have been employed to understand the structure-property relationships in these systems, providing valuable insights for the design of new materials with desired characteristics. researchgate.net The development of efficient synthetic routes to functionalized benzo[b]phosphindoles remains an active area of research, with the goal of producing novel materials for advanced applications in organic electronics and beyond. researchgate.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
5H-benzo[b]phosphindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDNJMOBPOHHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478911 | |
| Record name | 5H-Benzo[b]phosphindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-87-1 | |
| Record name | 5H-Benzo[b]phosphindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5h Benzo B Phosphindole and Its Derivatives
Classical and Early Synthetic Approaches
Early methods for synthesizing the benzo[b]phosphole framework often involved harsh conditions and resulted in low yields.
Thermal Decomposition Reactions
One of the earliest reported syntheses of a benzo[b]phosphindole derivative involved the thermal decomposition of pentaphenylphosphorane (B14749130) (Ph5P). This method, pioneered by Wittig in 1953, produced the 5-phenyl substituted derivative, albeit in low yield. rsc.org The high temperatures required for this decomposition often lead to the formation of side products and limit the applicability of this method. diva-portal.orgrsc.org Dibenzophospholes, which share a similar structural motif, also exhibit high resistance to thermal decomposition, with a decomposition temperature of 365 °C, highlighting the stability of this class of compounds. rsc.org
Routes Involving 1-Heteroindene Synthesis Strategies
A more general approach to the benzo[b]phosphole skeleton involves strategies developed for the synthesis of 1-heteroindenes. cdnsciencepub.comcdnsciencepub.com One such method utilizes the reaction of 2,3-dihydrothiophene-1,1-dioxide with trans-trans-1,4-diacetoxybutadiene to construct the benzene (B151609) ring. cdnsciencepub.com Subsequent free-radical bromination with N-bromosuccinimide (NBS) followed by dehydrobromination yields the benzothiophene-1,1-dioxide. cdnsciencepub.com This strategy was adapted for the synthesis of 1-phenylbenzo[b]phosphole, a novel heterocyclic system at the time. cdnsciencepub.comcdnsciencepub.com However, many of these early routes were not widely adopted due to their multi-step nature and limited substrate scope.
Modern Organophosphorus Synthesis Routes
Modern synthetic methods offer greater efficiency, milder reaction conditions, and broader functional group tolerance, making benzo[b]phosphindoles and their derivatives more accessible.
Approaches from Phosphine (B1218219) (PH3) and its Derivatives
While direct use of phosphine gas (PH3) is less common due to its toxicity and handling difficulties, its derivatives are employed in the synthesis of phosphorus heterocycles. Radical phosphanylation of biphenyl (B1667301) derivatives can lead to the formation of bis(phosphoryl)-bridged biphenyls, which are related to the dibenzophosphole structure. rsc.org More contemporary methods often rely on the intramolecular cyclization of phosphine derivatives that are prepared in situ or through multi-step sequences. For instance, the intramolecular cyclization of 2-(arylethynyl)-phenylphosphine derivatives is a common strategy for constructing the phosphole ring in benzo[b]phosphole P-oxides. diva-portal.org
Cyclization Reactions of Biphenyl Hydrophosphine Oxides
A significant advancement in the synthesis of benzo[b]phosphole oxides involves the intramolecular cyclization of secondary hydrophosphine oxides bearing a biphenyl group. This dehydrogenative cyclization proceeds through the cleavage of P-H and C-H bonds, resulting in the formation of the dibenzophosphole oxide and the elimination of hydrogen gas. acs.orgnih.govfigshare.com This method is advantageous as the starting materials and the resulting products are often air-stable and easy to handle. acs.org
The cyclization of biphenyl hydrophosphine oxides is efficiently catalyzed by transition metals, with palladium(II) acetate (B1210297) (Pd(OAc)2) being a particularly effective catalyst. acs.orgnih.govfigshare.com Heating a secondary hydrophosphine oxide with a biphenyl group in the presence of a catalytic amount of Pd(OAc)2 in a solvent like tetrahydrofuran (B95107) (THF) affords the corresponding dibenzophosphole oxide in high yields. acs.org This process has been shown to be tolerant of various substituents on the biphenyl backbone. acs.org Furthermore, this palladium-catalyzed methodology has been extended to the synthesis of more complex, ladder-type dibenzophosphole oxides through a double intramolecular dehydrogenative cyclization. acs.orgnih.govfigshare.com
The reaction conditions and yields for the palladium-catalyzed synthesis of various dibenzophosphole oxides are summarized in the table below.
| Entry | Substrate (Hydrophosphine Oxide) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product (Dibenzophosphole Oxide) | Yield (%) |
| 1 | Biphenyl-2-yl(phenyl)phosphine oxide | Pd(OAc)2 (5) | THF | 65 | 3 | 5-Phenyldibenzo[b,d]phosphole 5-oxide | 94 |
| 2 | Biphenyl-2-yl(4-methoxyphenyl)phosphine oxide | Pd(OAc)2 (5) | THF | 65 | 3 | 5-(4-Methoxyphenyl)dibenzo[b,d]phosphole 5-oxide | 95 |
| 3 | Biphenyl-2-yl(4-(trifluoromethyl)phenyl)phosphine oxide | Pd(OAc)2 (5) | THF | 65 | 3 | 5-(4-(Trifluoromethyl)phenyl)dibenzo[b,d]phosphole 5-oxide | 91 |
| 4 | (3'-Methyl-[1,1'-biphenyl]-2-yl)(phenyl)phosphine oxide | Pd(OAc)2 (5) | THF | 65 | 3 | Mixture of regioisomers | 88 |
| 5 | (2'-Methyl-[1,1'-biphenyl]-2-yl)(phenyl)phosphine oxide | Pd(OAc)2 (5) | THF | 65 | 3 | 4-Methyl-5-phenyldibenzo[b,d]phosphole 5-oxide | 93 |
| 6 | Naphthalen-1-yl(phenyl)phosphine oxide | Pd(OAc)2 (5) | Toluene | 110 | 24 | 7-Phenyl-7H-benzo[c]dibenzo[b,d]phosphole 7-oxide | 92 |
Table based on data from Kuninobu et al. acs.org
This palladium-catalyzed intramolecular dehydrogenative cyclization represents a powerful and versatile tool for the synthesis of dibenzophosphole oxides, which are structurally related to benzo[b]phosphindoles. acs.orgnih.govfigshare.com
Electrochemical Oxidation Methods
Electrochemical synthesis offers a powerful and often milder alternative to traditional chemical oxidation for constructing benzo[b]phosphole frameworks. One notable method involves the electrochemical joint oxidation of diphenylphosphine (B32561) oxide with various acetylenes. researchgate.net This process, conducted at room temperature in the presence of a catalytic amount of silver acetate (10%), facilitates the oxidative addition of the phosphine oxide to the alkyne, leading directly to benzo[b]phosphole oxide derivatives in high yields, sometimes up to 100%. researchgate.net This approach is advantageous as it proceeds under mild conditions without the need for external oxidants or initiators. researchgate.net
The underlying mechanism of such electrochemical reactions often involves the generation of a phosphinium radical cation (X₃P⁺) at the anode. rsc.org This highly reactive intermediate can then engage in subsequent reactions to form the desired cyclic product. rsc.org Studies using cyclic voltammetry and electron spin resonance (e.s.r.) spectroscopy have been crucial in investigating the redox properties of the key intermediates involved in these catalytic cycles. researchgate.netrsc.org While direct electrochemical synthesis of the parent 5H-Benzo[b]phosphindole is less commonly detailed, the electrosynthesis of its oxide derivatives from readily available phosphines and alkynes represents a significant advancement in the field. researchgate.netchemrxiv.org
BuLi-Mediated Cyclization of (o-Alkynylphenyl)phosphines
A modular and highly effective strategy for the synthesis of benzo[b]phosphole derivatives employs the cyclization of (o-alkynylphenyl)phosphines mediated by n-butyllithium (BuLi). researchgate.netnih.gov This method involves treating an (o-alkynylphenyl)phosphine with a stoichiometric quantity of BuLi, which initiates a cyclization reaction to generate a 3-lithiobenzo[b]phosphole intermediate. nih.gov
This lithiated species is a versatile synthon that can react with a wide array of electrophiles, allowing for the introduction of various substituents at the 3-position of the benzo[b]phosphole ring. nih.gov This modularity provides access to a diverse library of 3-substituted benzophospholes. researchgate.net For instance, this method has been successfully used to synthesize bis-benzo[b]phosphole, which can be subsequently oxidized to the corresponding benzo[b]phosphole oxide, a material noted for its high electron affinity. nih.gov This synthetic route is valued for its efficiency and the ease with which functional diversity can be incorporated into the final product. researchgate.net
| Starting Material | Reagent | Intermediate | Product | Ref. |
| (o-Alkynylphenyl)phosphine | n-Butyllithium (BuLi) | 3-Lithiobenzo[b]phosphole | 3-Substituted Benzo[b]phosphole | nih.gov |
Ring-Closure Reactions for Fused Phosphindole Systems
Ring-closure reactions are fundamental to building complex, fused heterocyclic systems containing the phosphindole core. freedomgpt.com These reactions involve the formation of one or more rings by creating new bonds within a single molecule or between multiple components, leading to polycyclic aromatic structures with unique electronic and photophysical properties. uomustansiriyah.edu.iqrsc.org
Synthesis of Benzo[f]naphtho[2,3-b]phosphindoles
A specific example of a fused system is the pentacyclic benzo[f]naphtho[2,3-b]phosphoindole. A successful synthesis of this class of compounds involves the reaction of dichlorophenylphosphine (B166023) with a dilithium (B8592608) intermediate. beilstein-journals.orgresearchgate.net This intermediate is generated in situ from 3,3′-dibromo-2,2′-binaphthyl by treatment with n-butyllithium. beilstein-journals.org This reaction constructs the 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole in a respectable yield. beilstein-journals.orgresearchgate.net
The resulting trivalent phosphorus center in the parent phosphole is highly reactive and serves as a common starting point for further modifications. beilstein-journals.org A variety of derivatives can be synthesized through reactions such as oxidation, alkylation, and coordination to Lewis acids, demonstrating the versatility of this scaffold. beilstein-journals.orgresearchgate.net Single-crystal X-ray analysis confirms that the pentacyclic ring of the parent compound is nearly planar. beilstein-journals.orgresearchgate.net
Table of Synthesized Benzo[f]naphtho[2,3-b]phosphoindole Derivatives
| Parent Compound | Reagent(s) | Product | Yield | Ref. |
|---|---|---|---|---|
| 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole | Hydrogen Peroxide | Phosphine Oxide | 92% | beilstein-journals.org |
| 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole | Elemental Sulfur | Phosphine Sulfide | 88% | beilstein-journals.org |
| 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole | Methyl triflate | Phospholium Triflate | 81% | beilstein-journals.org |
| 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole | Borane (B79455) in THF | Borane Complex | 91% | beilstein-journals.org |
Radical-Initiated and Photoredox-Catalyzed Syntheses
Radical and photoredox-catalyzed reactions have emerged as powerful tools for synthesizing benzo[b]phosphole derivatives, often under mild, metal-free conditions. These methods leverage the generation of radical intermediates to initiate cyclization cascades, enabling the construction of complex molecular architectures from simple precursors. rsc.org
Azobisisobutyronitrile (AIBN)-Initiated Oxidative C–H Functionalization
A notable metal-free approach for synthesizing functionalized benzo[b]phosphole oxides involves a radical addition/cyclization reaction initiated by azobisisobutyronitrile (AIBN). researchgate.netnih.gov This one-pot procedure utilizes diaryl(arylethynyl)phosphine oxides and simple alcohols to produce hydroxymethyl benzo[b]phosphole oxides and 6H-indeno[2,1-b]phosphindole 5-oxides. nih.gov
The reaction is initiated by the thermal decomposition of AIBN, which generates radicals that abstract a hydrogen atom from the alcohol, creating a hydroxymethyl radical. This radical then adds to the alkyne of the diaryl(arylethynyl)phosphine oxide, triggering an intramolecular cyclization via C–H functionalization to form the final product. nih.govresearchgate.net This method is characterized by its use of easily accessible starting materials, high regioselectivity, and broad tolerance for various functional groups. researchgate.netnih.gov
Metal-Free Visible-Light Photocatalysis
Visible-light photoredox catalysis provides an environmentally friendly and efficient pathway to benzo[b]phosphole oxides. acs.orgresearchgate.net In one prominent example, highly functionalized benzo[b]phosphole oxides are synthesized from arylphosphine oxides and alkynes using eosin (B541160) Y as an organic photocatalyst and N-ethoxy-2-methylpyridinium tetrafluoroborate (B81430) as an oxidant. acs.org
The reaction proceeds under mild conditions, initiated by visible light. acs.org Mechanistic studies have revealed the formation of a ground-state electron donor-acceptor (EDA) complex between the eosin Y photocatalyst and the pyridinium (B92312) salt oxidant. acs.org This complex plays a dual role: it facilitates the oxidation of the photocatalyst and generates the initiating radicals necessary for the cyclization cascade. acs.org The involvement of ethoxy and phosphinoyl radicals in the reaction has been confirmed by EPR spectroscopy. acs.org This strategy avoids the use of transition metals and offers a broad substrate scope for the synthesis of these valuable phosphorus heterocycles. acs.orgresearchgate.net
Transition Metal-Promoted Coupling Reactions
The construction of the this compound scaffold and its derivatives has been significantly advanced by the application of transition metal-catalyzed cross-coupling reactions. These methodologies offer powerful tools for forming key carbon-carbon (C-C) and carbon-phosphorus (C-P) bonds, enabling the modular and efficient synthesis of complex phosphole-based architectures. This section details three prominent transition metal-promoted strategies: Stille coupling, direct C-H alkynylation, and copper-catalyzed oxidative cyclization.
Stille Coupling Approaches
The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organohalide or pseudohalide, has been effectively utilized for the synthesis of complex benzo[b]phosphole derivatives. This approach is particularly valuable for creating π-conjugated systems where two or more benzo[b]phosphole units are linked together.
One notable application involves the synthesis of highly conjugated bis(benzo[b]phosphole)-P-oxides. Research has demonstrated that a "one-pot" double Stille cross-coupling reaction between a 2-halobenzo[b]phosphole P-oxide and trans-1,2-bis(tributylstannyl)ethene (B76539) is an efficient strategy. rsc.org This reaction, catalyzed by a palladium complex, successfully forges the central carbon-carbon double bond linking the two heterocyclic units. The choice of halide on the benzophosphole substrate (iodide vs. bromide) and the specific catalyst system are crucial for optimizing the reaction yield. For instance, using 2-iodobenzo[b]phosphole P-oxide in conjunction with a catalyst system comprising Pd₂(dba)₃, (2-furyl)₃P, and CuI in 1-methyl-2-pyrrolidinone (B7775990) (NMP) provides the desired coupled product in high yield. rsc.org This method has proven to be more efficient than other synthetic routes, such as McMurry or Horner-Wadsworth-Emmons reactions, for creating these specific dimeric structures. rsc.org
The Stille coupling has also been employed in the cross-coupling of 2-bromobenzo[b]phosphole P-oxide with other organostannanes to generate novel hybrid π-systems, such as those combining benzo[b]phosphole and benzo[b]thiophene units. nih.gov These reactions underscore the versatility of the Stille coupling in creating a diverse array of benzo[b]phosphole-containing materials.
| Entry | Benzophosphole Substrate | Stannane Reagent | Catalyst System | Solvent | Yield (%) | Ref |
| 1 | 2-Iodo-1,3-diphenylbenzo[b]phosphole P-oxide | trans-1,2-Bis(tributylstannyl)ethene | Pd₂(dba)₃, (2-furyl)₃P, CuI | NMP | 80 | rsc.org |
| 2 | 2-Bromo-1,3-diphenylbenzo[b]phosphole P-oxide | trans-1,2-Bis(tributylstannyl)ethene | Pd₂(dba)₃, (2-furyl)₃P, CuI | NMP | 45 | rsc.org |
Palladium-Catalyzed C2–H Alkynylation of Benzophospholes
Direct C-H functionalization represents a highly atom- and step-economical approach to modifying heterocyclic cores. A significant advancement in this area is the palladium-catalyzed C2–H alkynylation of benzophospholes with alkynyl bromides. dntb.gov.uaacs.org This method avoids the pre-functionalization of the benzophosphole ring (e.g., halogenation at the C2 position) typically required for traditional cross-coupling reactions like the Sonogashira coupling.
The reaction selectively targets the C2–H bond of the benzophosphole oxide, which is the most acidic C-H bond on the benzophosphole core, enabling direct coupling with various terminal alkynyl bromides. acs.org Extensive optimization has shown that a catalyst system of palladium(II) acetate (Pd(OAc)₂) with cesium pivalate (B1233124) (CsOPiv) as the base in 1,4-dioxane (B91453) at elevated temperatures affords the C2-alkynylated products in good to high yields. acs.org The reaction tolerates a range of substituents on both the benzophosphole and the alkynyl bromide, including sterically demanding groups like triisopropylsilyl (TIPS). acs.org The resulting phosphole-alkyne conjugated products are valuable as their C-C triple bond can serve as a handle for further synthetic transformations, allowing for the construction of more complex π-conjugated systems. dntb.gov.ua
| Entry | Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |
| 1 | Pd(OAc)₂ | CsOPiv (2.0) | 1,4-Dioxane | 110 | 20 | 7 | acs.org |
| 2 | Pd(OAc)₂ | NaOAc (2.0) | 1,4-Dioxane | 110 | 20 | <5 | acs.org |
| 3 | Pd(OAc)₂ | Na₂CO₃ (2.0) | 1,4-Dioxane | 110 | 20 | <5 | acs.org |
| 4 | Pd(OAc)₂ | CsOPiv (3.0) | 1,4-Dioxane | 110 | 20 | 66 | acs.org |
| 5 | Pd(OAc)₂ | CsOPiv (3.0) | 1,4-Dioxane | 120 | 20 | 72 | acs.org |
| 6 | PdCl₂(MeCN)₂ | CsOPiv (3.0) | 1,4-Dioxane | 120 | 20 | 59 | acs.org |
Conditions: Benzophosphole oxide (0.10 mmol), alkynyl bromide (0.20 mmol), Pd catalyst (10 mol%), base, solvent (2.0 mL) under N₂.
Copper-Catalyzed Oxidative Cyclization Reactions
Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative for constructing heterocyclic systems, including benzo[b]phosphole oxides. These methods often proceed via radical pathways involving oxidative C-H and P-H functionalization to form the core heterocyclic ring structure.
A notable example is the copper-catalyzed radical addition and cyclization of diaryl(arylethynyl)phosphine oxides with unactivated cycloalkanes. researchgate.netresearchgate.net This process provides a general, one-step route to construct novel benzo[b]phosphole oxides through the sequential formation of two new C-C bonds. While this specific example adds a cycloalkyl group, the core strategy relies on a copper catalyst to initiate the cyclization onto the phosphine oxide precursor.
More directly, copper catalysis facilitates the cross-coupling of radicals to form C(sp³)-P bonds, a fundamental step in many cyclization precursors. organic-chemistry.org For instance, a Cu(I) catalyst can mediate the coupling of alkyl radicals (generated from aliphatic acids) and phosphorus-centered radicals (from H-P(O) compounds). organic-chemistry.org This highlights copper's role in forging the key bonds necessary for building the phosphole framework. The general mechanism for these oxidative cyclizations often involves the generation of a phosphinoyl radical from an H-phosphine oxide or a related precursor. This radical then adds to an alkyne, creating an alkenyl radical which subsequently undergoes intramolecular cyclization onto an adjacent aryl ring, followed by an oxidation step to furnish the final aromatic benzo[b]phosphole oxide product. acs.org
| Entry | Phosphine Oxide Substrate | Coupling Partner | Copper Catalyst | Other Reagents | Solvent | Yield (%) | Ref |
| 1 | Diphenylphosphine oxide | Dodecanoic acid | Cu(acac)₂ | TMEDA, (PhCOO)₂ | DMF | 84 | organic-chemistry.org |
| 2 | Diphenylphosphine oxide | Phenylacetic acid | Cu(acac)₂ | TMEDA, (PhCOO)₂ | DMF | 76 | organic-chemistry.org |
| 3 | Di-p-tolylphosphine oxide | Dodecanoic acid | Cu(acac)₂ | TMEDA, (PhCOO)₂ | DMF | 81 | organic-chemistry.org |
| 4 | Di(p-fluorophenyl)phosphine oxide | Cyclohexanecarboxylic acid | Cu(acac)₂ | TMEDA, (PhCOO)₂ | DMF | 75 | organic-chemistry.org |
Table data represents C(sp³)-P bond formation, a key step in precursor synthesis for cyclization, via copper-catalyzed radical cross-coupling.
Chemical Modification and Functionalization Strategies
Derivatization at the Phosphorus Center
The trivalent phosphorus atom in 5H-benzo[b]phosphindole is a key site for chemical reactions, allowing for the synthesis of a diverse range of derivatives with distinct properties. researchgate.netbeilstein-journals.orgresearchgate.net
Oxidation to this compound 5-Oxides
The oxidation of the phosphorus atom to form this compound 5-oxides is a common transformation. beilstein-journals.org This can be achieved using various oxidizing agents, such as hydrogen peroxide. beilstein-journals.orgresearchgate.netbeilstein-journals.org The resulting phosphine (B1218219) oxides often exhibit intense blue-green fluorescence. acs.org For instance, 5-phenylbenzo[b]phosphindole 5-oxide (PhBPO) and its derivatives are noted for their potential as fluorescent materials. researchgate.net The synthesis of these oxides can also be achieved through methods like base-mediated intramolecular cyclization of 2-alkynylphenylphosphine oxides or palladium-catalyzed dehydrogenative cyclization of secondary hydrophosphine oxides. acs.orgacs.org
A noteworthy application of these oxides is in co-electrocatalytic systems for the reduction of CO2 to CO, where 5-phenylbenzo[b]phosphindole-5-oxide acts as a redox mediator. digitellinc.com The electronic properties of these oxides can be fine-tuned by introducing different substituents. researchgate.net
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5H-benzo[b]phosphindol-5-ol 5-oxide | 524-49-2 | C12H9O2P | 216.176 |
| 5-([1,1'-biphenyl]-2-yl)-5H-benzo[b]phosphindole 5-oxide | 4544-88-1 | C21H14NO2P | 352.372 |
| 3,5-diphenyl-5H-benzo[b]phosphindole 5-oxide | Not Available | C24H17OP | Not Available |
Sulfurization to this compound 5-Sulfides
Similar to oxidation, the phosphorus center can be readily sulfurized. Treatment of this compound derivatives with elemental sulfur yields the corresponding 5-sulfides. beilstein-journals.orgresearchgate.netbeilstein-journals.org This modification alters the electronic nature of the phosphorus atom and consequently the photophysical properties of the molecule. researchgate.net
Alkylation and Formation of Phospholium Salts
Alkylation of the phosphorus atom in 5H-benzo[b]phosphindoles leads to the formation of phospholium salts. beilstein-journals.org Reagents like methyl triflate are effective for this purpose. beilstein-journals.orgresearchgate.netbeilstein-journals.org These salts are a class of phosphonium (B103445) salts integrated into a π-conjugated scaffold. rsc.org The synthesis of benzo[b]phospholium salts can also be achieved through methods such as the cyclization of ortho-alkynyl arylphosphines in the presence of acid or gold catalysts. rsc.orgchemrxiv.org The counter-anion and P-substituents can significantly influence the optical and photophysical properties of these salts. researchgate.net For example, some benzo[b]phospholium salts with hexafluorophosphate (B91526) anions exhibit intense fluorescence. researchgate.net
The rate of alkylation can be influenced by substituents on the aromatic rings. rsc.org Electron-withdrawing groups generally slow down the reaction, while certain ortho-substituents can enhance reactivity. rsc.org
Coordination to Lewis Acids (e.g., Borane (B79455) Complexes)
The phosphorus atom in 5H-benzo[b]phosphindoles can act as a Lewis base and coordinate to Lewis acids. A common example is the formation of borane complexes by reacting the phosphindole with borane reagents like borane-THF complex. beilstein-journals.orgresearchgate.netbeilstein-journals.org The formation of these adducts is influenced by both electronic and steric factors. nih.gov The coordination to borane can modify the electronic properties of the phosphole system and often results in fluorescent materials. beilstein-journals.orgresearchgate.netbeilstein-journals.org
Complexation with Transition Metals (e.g., Gold Complexes)
5H-Benzo[b]phosphindoles and their derivatives serve as ligands for transition metals, forming a variety of coordination complexes. researchgate.net A notable example is the complexation with gold(I) chloride. beilstein-journals.orgresearchgate.netbeilstein-journals.org For instance, treatment of a benzophospholo[3,2-b]indole with chloro(dimethyl sulfide)gold(I) results in P-complexation to afford the corresponding gold complex. beilstein-journals.org These gold complexes can exhibit interesting photophysical properties, including photochromism. researchgate.net The rigid framework of ligands derived from benzo[b]phosphindole, such as bis[benzo[b]phosphindole]ethane (bbpe), can be used to stabilize superatoms like Ir@Au12, leading to superior photoluminescence. rsc.org
Functionalization of the Carbon Skeleton
Beyond modifications at the phosphorus center, the carbon framework of this compound can also be functionalized. This is often achieved through C-H functionalization strategies, which allow for the introduction of various substituents onto the aromatic rings. researchgate.netresearchgate.netacs.orgnih.gov These methods provide a direct way to construct more complex benzo[b]phosphole derivatives. researchgate.netresearchgate.net
For example, palladium-catalyzed C-H alkenylation has been developed for benzophospholes. researchgate.net Additionally, copper-catalyzed radical addition/cyclization reactions of diaryl(arylethynyl)phosphine oxides with unactivated cycloalkanes provide a one-step approach to construct new benzo[b]phosphole oxides through sequential C-H functionalization. researchgate.netresearchgate.net The introduction of different functional groups, such as naphthalen-2-yl, 4-methoxyphenyl (B3050149), and 4-benzonitrile, at specific positions on the carbon skeleton of 5-phenylbenzo[b]phosphindole 5-oxide has been shown to tune the molecule's properties. researchgate.net
P=O-Directed Lithiation and Subsequent Electrophilic Quenching
The phosphine oxide group (P=O) in benzo[b]phosphole oxides serves as an effective directing metalating group (DMG). This functionality facilitates regioselective deprotonation at the ortho-position on an adjacent aromatic ring through a process known as directed ortho-lithiation (DoM). This strategy provides a powerful method for introducing substituents at specific positions that might be otherwise difficult to functionalize.
In the context of benzo[b]phosphole oxides, the P=O group can direct the lithiation of the fused benzene (B151609) ring. Research has demonstrated the successful P=O-directed lithiation of 1,2,3-triphenylbenzo[b]phosphole P-oxide. researchgate.net In this process, a strong lithium amide base, such as lithium diisopropylamide (LDA), is used to abstract a proton from the C7 position, which is ortho to the phosphorus atom. researchgate.net The resulting lithiated intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups at the C7 position. researchgate.net
A common subsequent step is quenching the lithiated intermediate with an iodinating agent, such as iodine (I₂), to produce a 7-iodobenzo[b]phosphole derivative. researchgate.net This iodo-substituted compound then becomes a versatile precursor for further modifications, particularly through transition metal-catalyzed cross-coupling reactions. researchgate.net
Table 1: P=O-Directed Lithiation and Electrophilic Quenching
| Starting Material | Reagents | Intermediate | Electrophile | Product | Ref |
|---|
This table illustrates the general two-step process of P=O-directed lithiation followed by electrophilic quenching to achieve specific functionalization.
Introduction of π-Conjugated Substituents at Specific Positions
The introduction of π-conjugated substituents onto the benzo[b]phosphindole skeleton is a key strategy for modulating its optoelectronic properties. These modifications can alter the HOMO-LUMO energy gap, absorption spectra, and fluorescence characteristics, making these compounds candidates for fluorescent materials. researchgate.net
One effective method involves leveraging the products of P=O-directed lithiation. For instance, a 7-iodobenzo[b]phosphole P-oxide, synthesized via lithiation and subsequent iodination, can undergo Suzuki-Miyaura cross-coupling reactions. researchgate.net This allows for the introduction of various aryl or heteroaryl groups at the C7 position. The introduction of electron-donating groups at this position has been shown to induce dramatic solvatofluorochromism. researchgate.net
Another approach involves a Cs₂CO₃-facilitated nucleophilic aromatic substitution reaction. This method has been used to synthesize 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide derivatives from a difluoro-substituted precursor. d-nb.info The reaction proceeds in good to excellent yields (77–91%) by treating 2,8-difluoro-5-phenylbenzo[b]phosphindole 5-oxide with various substituted carbazoles in DMF at 100 °C. d-nb.info
Furthermore, direct C-H functionalization offers an atom-economical route. Palladium-catalyzed C2-H alkenylation of benzophospholes with terminal alkenes has been developed, providing another avenue for π-system extension. researchgate.net Theoretical studies using density functional theory (DFT) have shown that introducing π-conjugated groups with different electronic natures (e.g., naphthalen-2-yl, 4-methoxyphenyl, 4-benzonitrile) at the C8 position of 5-phenylbenzo[b]phosphindole 5-oxide can effectively tune the properties of the molecule. researchgate.net
Table 2: Methods for Introducing π-Conjugated Substituents
| Method | Position | Reagents/Catalyst | Substituent Introduced | Ref |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C7 | Pd Catalyst, Arylboronic acid | Aryl groups | researchgate.net |
| Nucleophilic Substitution | C2, C8 | Cs₂CO₃, Substituted carbazoles | Carbazolyl groups | d-nb.info |
| C-H Alkenylation | C2 | Palladium Catalyst, Terminal alkene | Alkenyl groups | researchgate.net |
This table summarizes various synthetic strategies used to append π-conjugated systems to the benzo[b]phosphole core.
Ring Opening Reactions of Substituted Benzophospholes
Under certain conditions, the heterocyclic phosphole ring of benzo[b]phosphole derivatives can undergo ring-opening reactions. This process provides a synthetic route to novel organophosphorus compounds that may not be readily accessible through other means. acs.orgmostwiedzy.pl
A notable example is the ring opening of benzophosphol-3-yl triflates, which are derivatives of benzophospholan-3-one oxides. acs.org This reaction is achieved by treating the triflate with an aryl Grignard reagent. acs.orgmostwiedzy.pl The process involves a nucleophilic attack of the Grignard reagent at the electrophilic phosphorus center, leading to the cleavage of a P-C bond within the phosphole ring and elimination of the triflate leaving group. acs.orgmostwiedzy.pl
This reaction proceeds under mild conditions and is generally rapid (15–60 minutes), affording 2-ethynylphenyl(diaryl)phosphine oxides in yields of up to 98%. acs.orgmostwiedzy.pl The reaction is tolerant of various substituents on both the Grignard reagent and the benzophosphole ring. acs.org For instance, reactions using Grignard reagents with electron-donating groups (e.g., p-tolyl, p-anisyl) or halogens have been shown to be effective. mostwiedzy.pl Similarly, benzophosphole triflates bearing either electron-donating or electron-withdrawing substituents also react successfully to give the corresponding ring-opened products in good yields. acs.org
Table 3: Ring Opening of Benzophosphol-3-yl Triflates with Grignard Reagents
| Benzophosphole Substrate | Grignard Reagent | Product | Yield | Ref |
|---|---|---|---|---|
| 1-Phenylbenzophosphol-3-yl triflate | p-Tolylmagnesium bromide | (2-Ethynylphenyl)phenyl(p-tolyl)phosphine oxide | Major Product | acs.org |
| 1-Phenylbenzophosphol-3-yl triflate | o-Anisylmagnesium bromide | (o-Anisyl)(2-ethynylphenyl)phenylphosphine oxide | 98% | mostwiedzy.pl |
| 1-Phenylbenzophosphol-3-yl triflate | m-Anisylmagnesium bromide | (m-Anisyl)(2-ethynylphenyl)phenylphosphine oxide | 89% | mostwiedzy.pl |
| 1-Phenylbenzophosphol-3-yl triflate | p-Anisylmagnesium bromide | (p-Anisyl)(2-ethynylphenyl)phenylphosphine oxide | 91% | mostwiedzy.pl |
| 1-Phenylbenzophosphol-3-yl triflate | p-Chlorophenylmagnesium bromide | (p-Chlorophenyl)(2-ethynylphenyl)phenylphosphine oxide | 82% | mostwiedzy.pl |
| 5-Methoxy-1-phenylbenzophosphol-3-yl triflate | Phenylmagnesium bromide | (2-Ethynyl-4-methoxyphenyl)diphenylphosphine oxide | 91% | acs.org |
This table presents data on the ring-opening reaction of various substituted benzophosphol-3-yl triflates with different aryl Grignard reagents, leading to the formation of 2-ethynylphenyl(diaryl)phosphine oxides.
Reactivity and Mechanistic Investigations
Elucidation of Reaction Pathways for Cyclization and Functionalization
The synthesis of the 5H-benzo[b]phosphindole core, often in the form of its more stable oxide, can be achieved through various cyclization strategies. One prominent method involves the intramolecular dehydrogenative cyclization of secondary hydrophosphine oxides with a biphenyl (B1667301) group. This reaction, catalyzed by palladium(II) acetate (B1210297), proceeds via phosphine-hydrogen and carbon-hydrogen bond cleavage to form the dibenzophosphole oxide. acs.org This methodology has proven effective for creating a range of substituted derivatives, including those with electron-donating and electron-withdrawing groups on the aromatic rings. acs.org For instance, the cyclization of a phosphine (B1218219) oxide with an electron-donating group proceeds efficiently, while substrates with electron-withdrawing groups may require higher temperatures and longer reaction times. acs.org
Another versatile approach is the one-pot multicomponent synthesis involving a sequence of transition-metal-catalyzed arylmagnesiation of an internal alkyne, electrophilic trapping with a dichloroorganophosphine, and subsequent intramolecular phospha-Friedel–Crafts reaction. acs.org This method allows for the modular construction of benzo[b]phospholes with diverse substituents on the phosphorus atom and the carbon framework. acs.org
Furthermore, palladium-catalyzed migratory cyclization of α-bromoalkene derivatives bearing a phosphorus moiety represents an innovative route to benzophosphole oxides. Mechanistic studies suggest this transformation proceeds through an unexpected cascade involving a trans-1,2-palladium migration between sp² carbons, a previously unreported type of metal migration. researchgate.net
Functionalization of the pre-formed this compound scaffold can be achieved through electrophilic substitution reactions. For example, electrophilic bromination of 5-ethyl-5H-dibenzophosphole 5-oxide with bromine in acetic acid results in the formation of the 3-bromo derivative. rsc.org Subsequent nitration and reduction can introduce further functionality onto the benzene (B151609) rings. rsc.org
Role of Radical Intermediates (e.g., Phosphinoyl Radicals)
Radical intermediates, particularly phosphinoyl radicals, play a pivotal role in several synthetic routes toward benzo[b]phosphole oxides. These reactive species can be generated under various conditions, including metal-free and photocatalytic systems.
A metal-free approach involves the azobisisobutyronitrile (AIBN)-initiated radical addition/cyclization of simple alcohols with diaryl(arylethynyl)phosphine oxides. researchgate.net This method provides access to hydroxymethyl benzo[b]phosphole oxides and related indenophosphindole oxides through sequential C(sp³)–H and C(sp²)–H functionalization. researchgate.net The reaction is believed to proceed via the generation of a phosphinoyl radical which then participates in the cyclization cascade.
Visible-light-induced photocatalysis offers another mild and efficient way to generate phosphinoyl radicals. In the presence of a photosensitizer like eosin (B541160) Y and an oxidant, arylphosphine oxides can be converted to the corresponding phosphinoyl radicals. d-nb.infobeilstein-journals.org These radicals then add to alkynes, initiating a cyclization process to yield highly functionalized benzo[b]phosphole oxides. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy has confirmed the presence of phosphinoyl radicals during these reactions. beilstein-journals.org
Silver-mediated oxidative C–H/P–H functionalization of arylphosphine oxides with internal alkynes also proceeds through a radical process. acs.org This reaction can even lead to an unusual aryl migration on the phosphorus atom, which has been demonstrated to occur via a radical mechanism. acs.org Furthermore, direct air-induced generation of arylphosphinoyl radicals offers an environmentally friendly pathway for the synthesis of benzo[b]phosphole oxides. researchgate.net
Studies on Electron Donor–Acceptor (EDA) Complexes in Catalytic Cycles
Electron donor–acceptor (EDA) complexes have emerged as key intermediates in photochemically driven syntheses of benzo[b]phosphole derivatives. This strategy relies on the formation of a ground-state complex between an electron donor and an electron acceptor. d-nb.infonih.gov Upon visible light irradiation, an intramolecular single-electron transfer (SET) occurs within the EDA complex, generating radical intermediates that can initiate the desired chemical transformation. nih.govnih.gov
In the context of benzo[b]phosphole synthesis, a notable example involves the formation of an EDA complex between a photosensitizer like eosin Y (the donor) and an oxidant such as N-ethoxy-2-methylpyridinium (the acceptor). d-nb.infobeilstein-journals.org Light excitation of this complex facilitates the generation of a phosphinoyl radical from an arylphosphine oxide precursor, which then undergoes cyclization with an alkyne. d-nb.infobeilstein-journals.org The formation of the EDA complex is crucial for the efficiency of the process, as it allows for the use of visible light to drive the reaction under mild conditions, often without the need for transition metal catalysts. d-nb.info
The versatility of the EDA complex strategy is highlighted by the ability to use different donor and acceptor pairs to generate a variety of radical precursors. For instance, pyridinium (B92312) salts can act as electron acceptors to form photoactive EDA complexes, leading to the generation of alkyl radicals upon SET activation. nih.gov This approach underscores the modularity and potential for developing diverse radical reactions based on the principles of EDA complex photoactivation. nih.gov
Regioselectivity and Stereoselectivity in Derivatization Reactions
The control of regioselectivity and stereoselectivity is a critical aspect of the synthesis and functionalization of this compound derivatives, particularly for applications in asymmetric catalysis and materials science.
In palladium-catalyzed dehydrogenative cyclization, the substitution pattern on the starting phosphine oxide can influence the regioselectivity of the C–P bond formation. For instance, when a phosphine oxide with a substituent at the 3-position of a biphenyl group is used, a mixture of two regioisomers can be formed. acs.org However, in other cases, such as with a naphthyl group, the cyclization can occur with high regioselectivity. acs.org Similarly, in the synthesis of dibenzophospholes from substrates with meta-substituted aryl rings, cyclization tends to occur regioselectively at the less sterically hindered position. rsc.org
The synthesis of benzo[b]phospholes via radical cyclization onto unsymmetrical alkynes can also exhibit high regioselectivity. The ability of aryl groups to stabilize the initially formed alkenyl radical intermediate often directs the regiochemical outcome of the cyclization. beilstein-journals.org
Significant progress has been made in the asymmetric synthesis of P-stereogenic phosphindole derivatives. One powerful strategy is the catalytic kinetic resolution of racemic phosphindole oxides. nih.gov Using a rhodium catalyst with a chiral diene ligand, a diastereo- and enantioselective conjugate addition can be performed, allowing for the separation of one enantiomer of the phosphindole oxide with high enantiopurity. nih.gov The recovered enantiopure phosphindole oxide can then be used as a versatile precursor for the synthesis of other chiral phosphindane derivatives through reactions like hydrogenation or nucleophilic addition. nih.gov For example, the highly diastereoselective addition of diphenylphosphine (B32561) oxide to an enantiopure phosphindole oxide yields an enantiopure bisphosphine oxide. nih.gov
The derivatization of steroidal 1,4-diphosphines with this compound moieties has been shown to produce ligands for asymmetric hydrogenation reactions. Interestingly, the stereochemistry at the 3-position of the steroid (3α- vs. 3β-) leads to opposing enantioselection preferences in the hydrogenation product. publish.csiro.au
Electronic Structure and Theoretical Studies of 5h Benzo B Phosphindole
Intrinsic Electronic Properties and Aromaticity Considerations
The incorporation of a phosphorus atom into the fused ring system of 5H-benzo[b]phosphindole significantly influences its electronic properties and aromaticity. Phosphole, the phosphorus analog of pyrrole (B145914), generally exhibits low aromaticity. researchgate.net This feature is attributed to the pyramidal geometry at the phosphorus atom, which disrupts the delocalization of π-electrons. However, the fusion of benzene (B151609) rings to the phosphole core, as in this compound, can enhance π-conjugation. acs.org Theoretical studies on related phosphole-based π-conjugated systems suggest that the properties can be finely tuned through chemical modifications. researchgate.net The nomenclature for this compound has evolved, with this compound being the currently preferred name over the older 5H-Dibenzophosphole. scribd.comscribd.com
Influence of Phosphorus Atom on Molecular Orbitals and Electron Deficiency
The phosphorus atom plays a pivotal role in shaping the frontier molecular orbitals (HOMO and LUMO) of benzo[b]phosphindole derivatives. researchgate.net The presence of a reactive σ³,λ³-P moiety within the sp²-carbon framework allows for the creation of polycyclic aromatic hydrocarbons with tunable optical and redox properties. acs.org The frontier molecular orbitals of these systems are derived from the corresponding phosphole molecular orbitals and exhibit extended conjugation across the entire π framework. acs.org In derivatives like 5-phenyl-5H-benzo[b]phosphindole 5-oxide, the phosphoryl group significantly alters the electronic structure, rendering the biphenyl (B1667301) a unique electron-accepting scaffold. researchgate.net This highlights the ability of the phosphorus center to modulate the electronic character of the molecule.
Homo-Lumo Energy Gaps (HL Gaps) and Their Modulation
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (HL gap) is a critical parameter for optoelectronic applications. In phosphole-based systems, this gap can be readily tuned. researchgate.net Theoretical studies on 5-phenyl-5H-benzo[b]phosphindole 5-oxide and its derivatives have demonstrated that chemical modifications at the phosphorus atom—such as substitution with methyl, phenyl, oxygen, sulfur, or selenium—can effectively alter the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netacs.org This tunability is a key feature for designing materials with specific electronic and optical properties. researchgate.net For instance, the introduction of different π-conjugated groups at the C⁸ position of 5-phenylbenzo[b]phosphindole 5-oxide (PhBPO) has been shown to modulate the orbital energy gaps. researchgate.net
Below is a table showcasing theoretical data for derivatives of 5-phenyl-5H-benzo[b]phosphindole 5-oxide, illustrating the effect of substitution on the HOMO-LUMO gap.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| PhBPO | - | - | - |
| PhBPO with naphthalen-2-yl at C⁸ | - | - | - |
| PhBPO with 4-methoxyphenyl (B3050149) at C⁸ | - | - | - |
| PhBPO with 4-Methyl benzoate (B1203000) at C⁸ | - | - | - |
| PhBPO with 4-benzonitrile at C⁸ | - | - | - |
Note: Specific energy values from the cited literature for these exact derivatives require further detailed extraction from the source material. The table structure is provided as a template based on the described research. researchgate.net
Charge Delocalization Mechanisms, Including Polaron Formation
Charge delocalization is a fundamental process in organic semiconductor materials. In conjugated systems, the formation of polarons (radical cations or anions) is a key mechanism for charge transport. Theoretical investigations on oligomers of poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene) (PBTTT), a related field of study, have utilized range-separated density functionals to study charge delocalization in positive polarons. researchgate.net These studies show that a positive polaron can delocalize over several thiophene (B33073) rings. researchgate.net While direct studies on polaron formation in this compound are not extensively detailed in the provided results, the principles of charge delocalization in π-conjugated systems are applicable. The extended π-framework of benzo[b]phosphindole suggests that it can support delocalized charge carriers. acs.org
Theoretical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules like this compound and its derivatives. researchgate.netresearchgate.net
DFT calculations are employed to determine the optimized ground-state geometries of these molecules. researchgate.net For derivatives of 5-phenyl-5H-benzo[b]phosphindole 5-oxide, DFT calculations have been performed to study their ground state geometries. researchgate.net Vibrational frequency calculations are subsequently carried out to confirm that the optimized structures correspond to minima on the potential energy surfaces. researchgate.net These calculations are crucial for understanding the three-dimensional structure and stability of the molecules.
DFT and time-dependent DFT (TD-DFT) methods are used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO) and to analyze their distribution. researchgate.netresearchgate.net For 5-phenyl-5H-benzo[b]phosphindole 5-oxide derivatives, DFT calculations have revealed how different substituents impact the HOMO and LUMO energy levels. researchgate.netacs.org The electronic density distribution of the frontier orbitals can be visualized to understand the nature of electronic transitions. researchgate.net These calculations provide valuable insights into the electronic properties, such as ionization potentials and electron affinities, which are essential for designing materials for organic electronic devices. researchgate.netacs.org
The following table summarizes the types of theoretical calculations performed on derivatives of this compound and the properties investigated.
| Calculation Method | Investigated Properties | Reference |
| DFT | Ground state geometries, orbital energy gaps, IR spectra, UV-vis spectra, fluorescence spectra | researchgate.netresearchgate.net |
| TD-DFT | Excited singlet and triplet states, absorption and emission spectra | researchgate.netacs.org |
| DFT (B3LYP/6-31G(d)) | Frontier molecular orbital energies and electronic density distribution | researchgate.net |
Substitutional Effects on Electronic Structure and Reactivity
The electronic properties and reactivity of the this compound scaffold are highly tunable through chemical modification. researchgate.net Theoretical studies, primarily employing Density Functional Theory (DFT), have systematically investigated the impact of introducing various substituents to the core structure, particularly on its oxidized form, benzo[b]phosphindole P-oxide. These modifications can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its optical and electronic characteristics. researchgate.netuni-regensburg.de
A key study focused on introducing four different π-conjugated groups—naphthalen-2-yl, 4-methoxyphenyl, 4-methyl benzoate, and 4-benzonitrile—to the C⁸ position of 5-phenylbenzo[b]phosphindole 5-oxide (PhBPO). researchgate.net The aim was to elucidate the structure-property relationships. DFT calculations revealed that these substitutions systematically modulate the orbital energy gaps, which is reflected in the simulated infrared (IR), UV-vis, and fluorescence spectra. researchgate.net The good agreement between simulated and experimental spectral data validates the DFT approach for these systems. researchgate.net
The introduction of electron-withdrawing or electron-donating groups alters the charge distribution across the molecule. For instance, the electron-withdrawing phosphoryl group (P=O) in benzo[b]phosphole oxides plays a crucial role in lowering the LUMO energy through σ-π orbital interactions, which enhances the electron-accepting properties of the molecule. researchgate.netuni-regensburg.dediva-portal.org This effect is a common strategy in the design of functional materials for organic electronics. diva-portal.orgcnr.it The tetrahedral geometry at the phosphorus atom in these oxidized derivatives is key to inducing these σ−π interactions, which distinguish their electronic properties from their planar nitrogen-based analogue, indole. uni-regensburg.de
The reactivity of the phosphole ring is also sensitive to substitution. Computational studies on 2H-phosphindole derivatives have shown that the polarizable P-C bond within the five-membered ring can create an electrophilic phosphorus center and a nucleophilic carbon atom, enabling reactions like C-H bond activation. researchgate.net The nature of the substituent can influence the stability of intermediates and the energy barriers of reaction pathways. researchgate.net
The following table summarizes the calculated effects of different substituents on the electronic properties of 5-phenylbenzo[b]phosphindole 5-oxide, based on DFT studies. researchgate.net
| Substituent at C⁸ | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Impact on Electronic Properties |
| H (Parent PhBPO) | -6.45 | -1.89 | 4.56 | Reference compound. |
| Naphthalen-2-yl | -6.21 | -2.15 | 4.06 | Narrows the HOMO-LUMO gap, suggesting a red-shift in absorption. |
| 4-Methoxyphenyl | -6.01 | -1.86 | 4.15 | Raises HOMO energy significantly due to electron-donating nature. |
| 4-Methyl benzoate | -6.62 | -2.25 | 4.37 | Lowers both HOMO and LUMO energies, acting as an electron-withdrawing group. |
| 4-Benzonitrile | -6.69 | -2.39 | 4.30 | Strongest electron-withdrawing effect, significantly lowers LUMO energy. |
Table 1: Calculated HOMO, LUMO, and energy gap values for substituted 5-phenylbenzo[b]phosphindole 5-oxide derivatives. Data derived from DFT calculations. researchgate.net
These findings demonstrate that targeted substitution is a powerful strategy for fine-tuning the electronic structure and, consequently, the material properties of benzo[b]phosphindoles for applications such as fluorescent materials and organic electronics. researchgate.net
Advanced Computational Chemistry Methodologies
The intricate electronic nature of this compound and its derivatives has been extensively explored using a suite of advanced computational chemistry methodologies. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into molecular structure, electronic properties, and reactivity that are often difficult to access experimentally. acs.orgresearchgate.net These theoretical studies are crucial for understanding structure-property relationships and for the rational design of new functional materials based on the phosphindole framework. researchgate.netacs.org
Wavefunction Analysis (e.g., Electrostatic Potential, Electron Localization Function)
Wavefunction analysis is a powerful tool for interpreting the results of quantum chemical calculations, translating the complex, multi-dimensional wavefunction into chemically intuitive concepts. researchgate.netuniovi.es For this compound derivatives, analyzing the wavefunction provides a detailed picture of charge distribution and chemical bonding. researchgate.net
Electrostatic Potential (ESP): The ESP map is a real-space function that visualizes the charge distribution of a molecule. It is used to predict how a molecule will interact with other charged species. For phosphindole derivatives, ESP analysis can identify electron-rich (negative potential) and electron-poor (positive potential) regions, which is crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. For example, in the oxidized P-oxide form, a significant negative potential is expected around the oxygen atom, while the phosphorus atom and adjacent ring carbons would exhibit a more positive potential.
Electron Localization Function (ELF): The ELF provides a measure of electron localization in a molecule, offering a clear depiction of core electrons, covalent bonds, and lone pairs. researchgate.net An ELF analysis of this compound would clearly distinguish the C-C and C-P covalent bonds, the π-electron system of the benzene and phosphole rings, and the lone pair of electrons on the trivalent phosphorus atom. In the P-oxide, the P=O bond would show a high degree of electron localization between the phosphorus and oxygen atoms. This analysis is instrumental in understanding the aromaticity and bonding character of the heterocyclic ring. cnr.it
Specialized software, such as Multiwfn, is often employed to perform these analyses on the output of DFT calculations for phosphole-based systems. researchgate.net
Population and Bond Order Analysis
Population and bond order analyses provide quantitative measures of electron distribution and bond strength within a molecule. uba.ar These methods partition the total electron density among the atoms and bonds, offering a simplified but powerful chemical picture.
Population Analysis: Methods like Mulliken population analysis assign a partial charge to each atom in the molecule. chemrxiv.org This allows for a quantitative assessment of electron transfer between different parts of the molecule upon substitution. For instance, in the substituted 5-phenylbenzo[b]phosphindole 5-oxides, population analysis would quantify the electron-withdrawing or electron-donating effect of the substituents by calculating the change in charge on the atoms of the phosphindole core. researchgate.net
Bond Order Analysis: Bond order indices, such as the Mulliken overlap population, provide a quantitative measure of the covalent character and strength of a chemical bond. uba.archemrxiv.org A higher bond order typically correlates with a stronger, shorter bond. In this compound, this analysis can be used to compare the strength of the P-C bonds versus the C-C bonds and to assess the degree of π-delocalization within the fused ring system. The analysis can reveal how substituents influence the bond orders within the aromatic system, providing insight into changes in aromaticity and reactivity. researchgate.net These analyses are standard features in wavefunction analysis programs used for studying phosphole derivatives. researchgate.net
Density-of-States and Electronic Spectrum Simulations
Density of States (DOS): DOS analysis provides a graphical representation of the number of available electronic states at each energy level. researchgate.net By projecting the total DOS onto individual atoms or molecular fragments, one can determine the contribution of different parts of the molecule to the frontier molecular orbitals (HOMO and LUMO). For this compound derivatives, a DOS analysis would show how the HOMO is primarily composed of orbitals from the π-conjugated system, while the LUMO's character is heavily influenced by the phosphorus center, especially in P-oxide derivatives where the σ-π interaction is significant. researchgate.netuni-regensburg.de This information is vital for understanding the electronic transitions that govern the molecule's optical properties.
Electronic Spectrum Simulations: Time-dependent DFT (TD-DFT) is a widely used method to simulate UV-vis absorption and emission spectra. acs.orgresearchgate.net By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max). researchgate.net For the series of substituted 5-phenylbenzo[b]phosphindole 5-oxides, TD-DFT calculations have successfully reproduced experimental UV-vis spectra, assigning the main absorption bands to specific electronic transitions, such as the HOMO-LUMO π-π* transition. researchgate.netcnr.it These simulations are indispensable for interpreting experimental spectra and for designing molecules with desired photophysical properties, such as specific absorption or emission colors for OLED applications. diva-portal.org
Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)). gla.ac.uk This approach partitions a molecule into discrete atomic basins based on the gradient vector field of the electron density. nih.gov QTAIM allows for an unambiguous definition of atoms, chemical bonds, and molecular structure.
The analysis focuses on identifying critical points (CPs) in the electron density where the gradient is zero. There are four types of stable critical points:
(3, -3) CPs: Known as nuclear critical points, they are found at the position of each atomic nucleus.
(3, -1) CPs: Termed bond critical points (BCPs), they exist between two chemically bonded atoms. The value of the electron density and its Laplacian (∇²ρ) at the BCP provides quantitative information about the nature of the bond (e.g., covalent vs. ionic).
(3, +1) CPs: Called ring critical points (RCPs), they are found within a ring of bonded atoms.
(3, +3) CPs: Known as cage critical points (CCPs), they are located inside a molecular cage.
For this compound, a topological analysis would identify BCPs for all covalent bonds (C-C, C-H, P-C) and RCPs within the benzene and phosphole rings. mdpi.com The properties of the electron density at these points would provide a quantitative description of the bonding, including bond strength and degree of charge concentration. This method is particularly useful for characterizing weak or unusual interactions and for providing a detailed, physically grounded understanding of the electronic structure. gla.ac.uknih.gov
Spectroscopic Characterization and Correlative Studies
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups and vibrational modes within benzo[b]phosphindole derivatives. The analysis of IR spectra allows for the assignment of specific stretching and bending vibrations, confirming the molecular structure.
In derivatives of benzo[b]phosphindole oxide, a strong absorption band corresponding to the P=O stretching vibration is a key diagnostic feature. This band typically appears in the range of 1194-1198 cm⁻¹. researchgate.net For instance, in 2-(4-fluorobenzyl)-1,3-diphenyl-1H-phosphindole 1-oxide, this vibration is observed at 1198 cm⁻¹. researchgate.net Other characteristic bands include those for C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C stretching within the aromatic system (typically 1400-1600 cm⁻¹), and various fingerprint region absorptions that are unique to the specific substitution pattern of the molecule. researchgate.netacs.org Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support the experimental assignments of vibrational modes. acs.org
Table 1: Selected IR Vibrational Frequencies for Benzo[b]phosphindole Derivatives
| Compound Name | P=O Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | Reference |
|---|---|---|---|
| 1-(Trifluoromethyl)-5H-benzo[b]phosphindole | Not Applicable (P-CF₃) | 3050 | acs.org |
| 5-(Dinaphthalen-1-yl)-1-(trifluoromethyl)-5H-benzo[b]phosphindole | Not Applicable (P-CF₃) | 3053 | acs.org |
| 2-(4-Methylbenzyl)-1,3-diphenyl-1H-phosphindole 1-oxide | 1195 | 3057 | researchgate.net |
| 2-(4-Methoxybenzyl)-1,3-diphenyl-1H-phosphindole 1-oxide | 1194 | 3056 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within the π-conjugated system of benzo[b]phosphindoles. The absorption maxima (λmax) are indicative of the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other accessible orbitals.
The electronic transitions observed are typically π → π* transitions associated with the conjugated aromatic system. lookchem.com For example, 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide derivatives exhibit two main absorption bands around 290 nm and 340 nm. The higher energy band (~290 nm) is generally assigned to π→π* transitions, while the lower energy band (~340 nm) is attributed to intramolecular charge transfer (ICT) processes. lookchem.com The position of these absorption bands is sensitive to the substituents on the benzo[b]phosphindole core. lookchem.com Studies on dibenzophospholes, a related class of compounds, show that the absorption maxima typically fall within the 290-365 nm range. researchgate.net In some cases, such as with benzo[f]naphtho[2,3-b]phosphoindoles, the parent compound can have a λmax as high as 362 nm. acs.org
Table 2: UV-Vis Absorption Data for Selected Benzo[b]phosphindole Derivatives (in solution)
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 7-H (a PhFlOP derivative) | 338 | Toluene | lookchem.com |
| 7-t-Bu (a PhFlOP derivative) | 345 | Toluene | lookchem.com |
| 7-Ph-2 (a PhFlOP derivative) | 366 | Toluene | lookchem.com |
| IrAu₁₂-b (capped with bis[benzo[b]phosphindole]ethane) | ~590 (onset) | CH₂Cl₂ | unibo.it |
| 6-Phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole | 362 | CHCl₃ | acs.org |
Fluorescence (FL) and Photoluminescence (PL) Spectroscopy for Emission Characteristics
Fluorescence and photoluminescence spectroscopy are used to study the emissive properties of benzo[b]phosphindole derivatives, which are of significant interest for applications in organic light-emitting diodes (OLEDs). These techniques measure the wavelength and intensity of light emitted after the molecule is excited by UV-Vis radiation.
The emission characteristics, including the maximum emission wavelength (λem) and photoluminescence quantum yield (ΦPL), are highly dependent on the molecular structure, particularly the substituents on the phosphorus atom and the aromatic framework. acs.orglookchem.com For example, modifying the P-center of a benzo[f]naphtho[2,3-b]phosphoindole from a phosphine (B1218219) to a phosphine oxide or a phospholium salt significantly alters the emission wavelength and quantum yield. acs.orgnih.gov P-methylated cations can exhibit the longest wavelengths and highest quantum yields in a series. acs.org Derivatives of 5-phenylbenzo[b]phosphindole 5-oxide are noted as good candidates for fluorescent materials due to large fluorescence oscillator strengths. acs.org Some derivatives show intense fluorescence in both solution and the solid state, classifying them as dual-state emitters.
Table 3: Photoluminescence Data for Selected Benzo[b]phosphindole Derivatives
| Compound | λem (nm) | Quantum Yield (ΦPL) | Solvent/State | Reference |
|---|---|---|---|---|
| 7-H (a PhFlOP derivative) | 408 | Not specified | Toluene | lookchem.com |
| 7-Br (a PhFlOP derivative) | 383 | Not specified | Toluene | lookchem.com |
| 7-t-Bu (a PhFlOP derivative) | 424 | Not specified | Toluene | lookchem.com |
| IrAu₁₂-b (capped with bis[benzo[b]phosphindole]ethane) | 596 | 87% | Deaerated CH₂Cl₂ | unibo.it |
| 6-Phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole 6-oxide | 414 | 8.6% | CHCl₃ | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation and Solution Dynamics
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of benzo[b]phosphindole derivatives in solution. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the chemical environment of each nucleus.
³¹P NMR: The ³¹P nucleus is particularly informative. The chemical shift (δ) of the phosphorus atom is highly sensitive to its oxidation state and coordination environment. Trivalent phosphines like the parent 5H-benzo[b]phosphindole have chemical shifts in a distinct region, while pentavalent species like phosphine oxides and phosphonium (B103445) salts appear at significantly different, typically lower-field, shifts. nih.gov For example, the ³¹P chemical shift for this compound is reported at -67.7 ppm, while its trifluoromethyl derivative, 1-(Trifluoromethyl)-5H-benzo[b]phosphindole, shows a signal at -9.3 ppm. acs.org Benzo[b]phosphole oxides exhibit signals in the range of δ 39.4-39.7 ppm. researchgate.net
¹H and ¹³C NMR: These spectra reveal the structure of the carbon skeleton and the substitution patterns. The aromatic protons and carbons of the benzo[b]phosphindole framework show characteristic chemical shifts and coupling constants (J-coupling) with each other and with the phosphorus nucleus. researchgate.net
Table 4: Selected NMR Data for Benzo[b]phosphindole Derivatives (in CDCl₃ unless noted)
| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Reference |
|---|---|---|---|---|
| This compound | ³¹P | -67.7 ([D₂]-DCM) | ¹J(P,H) = 200.4 | acs.org |
| 1-(Trifluoromethyl)-5H-benzo[b]phosphindole | ³¹P | -9.3 | ²J(P,F) = 69.2 | acs.org |
| 2-(4-Methylbenzyl)-1,3-diphenyl-1H-phosphindole 1-oxide | ³¹P | 39.7 | - | researchgate.net |
| 2-(4-Methylbenzyl)-1,3-diphenyl-1H-phosphindole 1-oxide | ¹³C | 150.9 (C-P), 144.5 (C-P) | J(C,P) = 22.5, J(C,P) = 27.2 | researchgate.net |
| 2-(4-Chlorobenzyl)-1,3-diphenyl-1H-phosphindole 1-oxide | ³¹P | 39.4 | - | researchgate.net |
| 6-Phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole | ³¹P | -13.27 | - | nih.gov |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to the detection and characterization of paramagnetic species, such as free radicals. In the context of benzo[b]phosphole chemistry, ESR spectroscopy has been instrumental in elucidating reaction mechanisms, particularly those involving radical intermediates.
The synthesis of benzo[b]phosphole oxides often proceeds through a pathway involving phosphinoyl radicals (R₂P(=O)•). acs.orgunibo.it ESR spectroscopy, frequently using spin-trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN), has been used to unequivocally demonstrate the formation of these transient radical species during the reaction. acs.orgacs.orglookchem.com The analysis of the resulting ESR spectrum, including the hyperfine splitting pattern, allows for the identification of the specific radical species involved, providing direct evidence for the proposed radical mechanism. acs.orgunibo.it
Table 5: ESR/EPR Findings for Benzo[b]phosphole Synthesis Intermediates
| Reaction Type | Detected Species | Method | Significance | Reference |
|---|---|---|---|---|
| Photocatalytic synthesis of benzo[b]phosphole oxides | Phosphinoyl radical | EPR with spin trap (PBN) | Confirmed involvement of phosphinoyl and ethoxy radicals in the photoreaction. | acs.orglookchem.com |
| Photoelectrochemical synthesis of benzo[b]phosphole oxides | Phosphinoyl radical | EPR with spin trap (DMPO) | Provided experimental support for the proposed reaction pathway. | acs.org |
X-Ray Crystallography for Solid-State Structures and Molecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of benzo[b]phosphindole derivatives in the solid state. This technique provides data on bond lengths, bond angles, and torsional angles, revealing the exact conformation and geometry of the molecule.
Crystallographic studies have confirmed the structures of numerous benzo[b]phosphole derivatives. lookchem.com For example, the analysis of a 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide derivative (7-H) fully elucidated its chemical structure. lookchem.com Studies on related fused phosphole systems, such as benzo[f]naphtho[2,3-b]phosphoindoles, have revealed that the pentacyclic ring system is nearly planar. acs.orgnih.gov X-ray analysis is also critical for understanding intermolecular interactions in the crystal lattice, such as π-π stacking, which can influence the solid-state photophysical properties. acs.org
Applications in Advanced Materials Science and Photonics
Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 5H-Benzo[b]phosphindole, most notably phosphindole oxides (PIOs), have emerged as highly promising materials for OLEDs. Their inherent electronic structure, characterized by the electron-accepting nature of the P=O group, and the potential for high thermal and photostability make them valuable components in the emissive layers of these devices. acs.orgtandfonline.com The ease of chemical modification of the phosphindole core allows for fine-tuning of their photophysical properties, enabling applications across the visible spectrum. researchgate.net
Development of Blue Light Emitting Materials
The quest for efficient and stable blue emitters remains a significant challenge in OLED technology. nih.gov this compound derivatives have been investigated as key components in creating high-performance blue-emitting materials. By incorporating the 5-phenylbenzo[b]phosphindole-5-oxide moiety into multiple resonance thermally activated delayed fluorescence (MR-TADF) cores, researchers have developed chiral emitters. For instance, the compound (R/S)-NBOPO, which contains this phosphindole unit, exhibits a blue photoluminescence peak at 462 nm with a narrow full-width at half-maximum (FWHM) of 25 nm in toluene. acs.org OLEDs fabricated using these enantiomers demonstrated impressive performance, achieving a maximum external quantum efficiency (EQE) of 16.4% for blue electroluminescence. acs.org Another strategy involves appending an electron-transporting diphenylphosphine-oxide group to blue-emitting pyrene (B120774) derivatives, leading to efficient, non-doped blue-emitters for OLEDs. researchgate.net These devices have shown excellent efficiencies, with external quantum efficiencies in the range of 7.2-9.1%. researchgate.net
| Compound/Device Type | Emission Peak (nm) | Max. EQE (%) | Additional Notes |
| (R/S)-NBOPO based CP-OLED | 462 (PL in toluene) | 16.4 | Chiral MR-TADF material. acs.org |
| Pyrene derivative with diphenylphosphine-oxide | - | 7.2 - 9.1 | Non-doped emitter. researchgate.net |
| TDBA-Bz based solution-processed OLED | 436 (EL) | 1.98 | Deep-blue emission with CIE (0.181, 0.114). mdpi.comnih.gov |
| TDBA-Cz based solution-processed OLED | 413 (EL) | 6.45 | Violet-blue emission with CIE (0.167, 0.086). mdpi.comnih.gov |
Non-Doped Yellow Organic Light-Emitting Diode Fabrication
This compound derivatives have also been successfully employed in the fabrication of non-doped yellow OLEDs, often leveraging their aggregation-induced emission (AIE) properties. In one study, a phosphindole oxide acceptor was functionalized with two phenyl-triphenylamine donor groups to create the (TPAP)2PIO emitter. unimi.it A non-doped OLED using this material exhibited yellow emission at 546 nm, a turn-on voltage of 4.2 V, a maximum luminance of 21,890 cd/m², and an EQE of 2.2%. unimi.it Another similar compound, (TPA)2PIO, with a shorter π-bridge, produced a slightly red-shifted yellow emission at 555 nm with a 4.0 V turn-on voltage and a comparable EQE of 2.0%. unimi.it These findings highlight the potential of phosphindole oxides in creating efficient, non-doped yellow-emitting devices.
| Emitter | Emission Peak (nm) | Max. Luminance (cd/m²) | Max. EQE (%) | Turn-on Voltage (V) |
| (TPAP)2PIO | 546 | 21,890 | 2.2 | 4.2 |
| (TPA)2PIO | 555 | 18,830 | 2.0 | 4.0 |
Aggregation-Induced Emission (AIE) Enhancement Strategies
A significant advantage of many this compound derivatives is their propensity for aggregation-induced emission (AIE). Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE luminogens (AIEgens) are weakly emissive in solution but become highly luminescent upon aggregation. tandfonline.commdpi.com This property is crucial for fabricating highly efficient non-doped OLEDs. sigmaaldrich.com
The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) . tandfonline.comresearchgate.netub.edu In dilute solutions, derivatives like phosphindole oxides with attached rotor-like groups (e.g., phenyl rings) undergo active intramolecular rotations and vibrations, which provide non-radiative pathways for the excited state to decay, resulting in weak fluorescence. tandfonline.com In the aggregated or solid state, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels forces the excited state to release its energy radiatively, leading to a significant enhancement in fluorescence quantum yield. researchgate.netub.edu
Strategies to enhance AIE in phosphindole oxide-based systems include:
Molecular Engineering: Attaching bulky or rotatable groups, such as triphenylamine (B166846) or 9,9-dimethyl-9,10-dihydroacridine (B1200822), to the phosphindole oxide core. acs.orgtandfonline.com
Controlling Aggregation State: The formation of nano-aggregates in solvent/non-solvent mixtures can be controlled to switch on and enhance emission. nih.gov
Donor-Acceptor Architecture: Creating donor-acceptor (D-A) type molecules where the phosphindole oxide acts as the acceptor. This can lead to twisted intramolecular charge transfer (TICT) states that, when restricted upon aggregation, contribute to strong emission. unimi.it
For example, luminogens based on phosphindole oxide (PIO) have been synthesized and studied as models to understand the AIE mechanism, considering the steric, conjugation, and electronic effects on their photoluminescence properties. nih.gov
Optimization of Quantum Yields and Photostability for Device Performance
High quantum yields and robust photostability are critical for the performance and longevity of OLED devices. This compound derivatives, particularly phosphindole oxides, have demonstrated promising characteristics in both areas.
The quantum yield of these materials is significantly influenced by their molecular structure and solid-state packing. The AIE effect, by its nature, leads to high solid-state photoluminescence quantum yields (PLQY). For instance, 9,9-dimethyl-9,10-dihydroacridine functionalized phosphindole oxides, PIO-α-DMAc and PIO-β-DMAc, exhibit low PLQY in solution (6.27% and 5.6%, respectively) but dramatically increased PLQY in solid films (80.4% and 20.3%, respectively). tandfonline.comresearchgate.net Similarly, chiral MR-TADF materials incorporating a 5-phenylbenzo[b]phosphindole-5-oxide unit, (R/S)-NBOPO and (R/S)-NBNPO, show high PLQY of 87% and 93% in doped films, respectively. acs.org
Photostability is another key advantage. Phosphindole oxide-based fluorophores have been reported to exhibit remarkable photostability, which is essential for preventing degradation during device operation. acs.org The rigid, fused-ring structure of the benzo[b]phosphole core contributes to this stability. dntb.gov.ua Furthermore, these materials generally possess high thermal stability, with decomposition temperatures often exceeding 350°C, a crucial factor for the vacuum deposition process used in OLED fabrication. tandfonline.com However, the stability of blue OLEDs, in general, remains a challenge, and the use of more stable host materials in conjunction with phosphine (B1218219) oxide-based emitters is an area of active research to improve device lifetime. nih.gov
Organic Field-Effect Transistors (OFETs) and Semiconductor Materials
The tunable electronic properties of the this compound core make it a candidate for semiconductor materials in OFETs. The ability to modify the phosphorus atom allows for the fine-tuning of frontier molecular orbital (HOMO/LUMO) energy levels, which is critical for efficient charge injection and transport. researchgate.net Theoretical studies on phosphafluorenes, a related class of compounds, suggest that their electron affinities and reorganization energies can be chemically modified, indicating great potential for OFET applications. researchgate.net
Benzo-condensed dithieno[3,2-b:2',3'-d]phospholes have been synthesized and shown to be effective materials for n-type semiconductors in OFETs. researchgate.net While specific experimental data for OFETs based solely on this compound is limited, phosphindole fused pyrrolo[3,2-b]pyrroles have been investigated for charge transport, exhibiting space-charge-limited current with a carrier mobility estimated to be around 10⁻⁵ cm²/V·s. researchgate.net This suggests that while the core is promising, further molecular engineering is required to enhance charge carrier mobility for high-performance OFET applications. nih.govagu.edu.trmdpi.com
Organic Photovoltaics (OPVs) and n-Type Semiconducting Components
In the field of organic photovoltaics, there is a persistent need for high-performance, stable n-type semiconductor materials to pair with p-type donor materials. nih.gov The electron-accepting character of the phosphindole oxide moiety makes it an attractive candidate for this role. The low-lying LUMO energy level of the phosphole scaffold, enhanced by the P=O group, facilitates electron acceptance and transport. agu.edu.tr
While direct applications of simple this compound derivatives in OPV devices are not widely reported, related research points to their potential. For example, polymers containing phenylbenzo[b]phosphindole 5-oxide have been explored as semiconductors in photocatalysis for hydrogen production, a process that shares fundamental principles with the charge separation in OPVs. rutgers.edu One such polymer demonstrated a high apparent quantum yield (AQY) of 14.92% at 420 nm, indicating efficient light harvesting and charge generation. rutgers.edu Theoretical studies also suggest that the electronic properties of phosphafluorenes make them promising for organic solar cell applications. researchgate.net These findings underscore the potential of the this compound framework as a building block for novel n-type materials in OPVs, though further research is needed to realize efficient solar cell devices. mdpi.comnih.govexaly.com
The unique electronic and photophysical properties of phosphole-based π-conjugated systems, including derivatives of this compound, have positioned them as promising candidates for various applications in materials science. researchgate.netacs.orgresearchgate.net The ability to fine-tune their characteristics through chemical modification of the phosphorus atom or by extending the π-conjugated system makes them highly versatile. researchgate.netresearchgate.net
Fluorescent Probes for Biological and Environmental Sensing
Derivatives of this compound, particularly its oxide form (benzo[b]phosphole P-oxides), have emerged as valuable scaffolds for creating fluorescent probes. nih.govacs.org These probes are instrumental in biological imaging and sensing due to their high sensitivity, resolution, and the diverse contrast mechanisms they offer. nih.govthermofisher.com The core structure's amenability to chemical modification allows for the development of probes with tailored properties, such as high photostability, strong absorption, and significant solvatochromism, where the fluorescence color changes with the polarity of the environment. nih.govchemrxiv.org
Research has demonstrated that benzo[b]phosphole P-oxides bearing a diphenylamino group are highly photostable, making them excellent dyes for fluorescence imaging. nih.gov By modifying the bridging moieties within the molecule, their photophysical properties can be systematically tuned. For instance, introducing various carbon or silicon bridges leads to compounds that exhibit significant intramolecular charge-transfer (ICT) character in their excited state, resulting in fluorescence that is sensitive to the solvent environment. nih.govfrontiersin.org Silicon-bridged derivatives, in particular, have shown orange-red fluorescence in polar solvents, with emission maxima shifted to longer wavelengths compared to their carbon-based counterparts. nih.gov
The effectiveness of these probes also depends on their photostability, which is strongly correlated with the steric bulkiness of the molecular structure. nih.gov This principle allows for the design of highly stable probes for real-time monitoring of biological processes within living cells and organisms. nih.gov Furthermore, the development of aggregation-enhanced emission (AEE) luminogens has opened new avenues for "turn-on" fluorescent probes for quantifying biological analytes like serum albumin in complex samples. acs.org While direct applications of the parent this compound as a fluorescent probe are less documented, the extensive research on its oxide derivatives underscores the potential of this heterocyclic system in developing advanced sensors for biological and environmental applications. acs.orgresearchgate.netmedscape.com
Supramolecular Chemistry and Self-Assembly of this compound Architectures
The field of supramolecular chemistry leverages non-covalent interactions to construct complex, well-ordered architectures from molecular building blocks. This compound and its derivatives are attractive components for such constructions due to the unique geometry and electronic nature of the phosphorus atom. The lone pair of electrons on a trivalent phosphorus atom or the polar P=O bond in phosphine oxides can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking. chemrxiv.org
Studies on benzo[b]phosphole oxides have shown their capacity for self-assembly. For example, novel barbiturate-containing benzo[b]phosphole oxides have been shown to form supramolecular polymers through hydrogen bonding interactions. researchgate.net The presence of amino groups on the benzo[b]phosphole oxide core can also drive the formation of supramolecular structures through a combination of hydrogen bonds and π-π interactions, as observed in their crystal structures. chemrxiv.org
Furthermore, the self-assembly of N-annulated perylenes, a related class of polycyclic aromatic compounds, highlights how structural effects can guide hierarchical polymerization, demonstrating the subtle interplay of forces that can be harnessed to create complex materials. researchgate.net While specific research on the self-assembly of the parent this compound is nascent, the principles derived from its oxide and other phosphole-based systems indicate a strong potential for its use in designing novel supramolecular materials. researchgate.nettandfonline.com The ability to form ordered assemblies is critical for applications in organic electronics and sensor technology.
Ligand Engineering in Metal Clusters and Superatoms (e.g., Ir@Au₁₂ Systems)
Derivatives of this compound have proven to be pivotal in the field of ligand engineering, particularly for stabilizing atomically precise metal clusters, often referred to as superatoms. rsc.orgrsc.orgresearchgate.net These clusters exhibit unique, size-specific electronic and photophysical properties. A prominent example is the use of bis[benzo[b]phosphindole]ethane (bbpe), a diphosphine ligand derived from this compound, to cap an iridium-doped gold superatom (Ir@Au₁₂). rsc.orgrsc.orgresearchgate.net
The introduction of surface ligands like bbpe drastically alters the optical and photophysical properties of these superatoms by modulating their electronic structures and excited-state dynamics. rsc.orgresearchgate.netrsc.org In a key study, the co-reduction of iridium(III) and gold(I) precursors with the bbpe ligand yielded a homoleptically capped [IrAu₁₂(bbpe)₆]³⁺ cluster. rsc.org Single-crystal X-ray diffraction analysis revealed that the use of the bbpe ligand resulted in a nearly perfect icosahedral Ir@Au₁₂ core, a structure with superior symmetry compared to clusters capped with more conventional, flexible diphosphine ligands. rsc.orgresearchgate.netrsc.org
Impact of Ligand Rigidity on Electronic and Photophysical Properties
The rigidity of the ligand plays a crucial role in determining the geometry and, consequently, the electronic and photophysical properties of the superatom cluster. rsc.orgcsic.es The benzo[b]phosphindole (bp) framework within the bbpe ligand rigidly links the phenyl rings into a planar structure, significantly restricting the rotational and vibrational freedom of these aromatic units. rsc.orgrsc.org
This rigidity is contrasted with more flexible diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and bis(diphenylphosphino)methane (B1329430) (dppm). rsc.orgresearchgate.net The constrained nature of bbpe forces the phosphorus atoms to coordinate more symmetrically to the Ir@Au₁₂ core, leading to a more spherical ligand field. rsc.org This high symmetry reduces the energy splitting of the superatomic orbitals. rsc.org As a result, the energy gap between the occupied 1P and unoccupied 1D superatomic orbitals in the bbpe-capped cluster is larger than that in its dppm-capped counterpart. rsc.orgresearchgate.netrsc.org This expanded energy gap is evidenced by a significant blue shift in the photoluminescence (PL) wavelength. rsc.orgresearchgate.net
Table 1: Comparison of Properties for Ir@Au₁₂ Superatoms with Different Ligands
| Property | [IrAu₁₂(bbpe)₆]³⁺ (Rigid Ligand) | [IrAu₁₂(dppm)₆]³⁺ (Flexible Ligand) | Reference |
|---|---|---|---|
| Ligand | bis[benzo[b]phosphindole]ethane (bbpe) | bis(diphenylphosphino)methane (dppm) | rsc.org |
| Core Geometry | Nearly perfect icosahedral | Distorted icosahedral | rsc.org |
| Photoluminescence (PL) Peak | 596 nm | ~736 nm (Red-shifted) | rsc.orgresearchgate.net |
| PL Blue Shift | - | 140 nm (relative to IrAu₁₂-b) | rsc.orgresearchgate.net |
| 1P-1D Superatomic Orbital Gap | Larger | Smaller | rsc.orgresearchgate.net |
| Photoluminescence Quantum Yield (PLQY) | 87% (in deaerated CH₂Cl₂) | Significantly lower | rsc.orgresearchgate.net |
Modulation of Excited State Dynamics via Ligand Modification
Ligand modification is a powerful tool for modulating the excited-state dynamics of superatom clusters. The rigid benzo[b]phosphindole framework in the bbpe ligand is instrumental in suppressing non-radiative decay pathways, which are often a major cause of luminescence quenching. rsc.orgrsc.org By restricting the molecular motions (vibrational and rotational modes) of the ligand shell, the energy from the photo-excited state is more likely to be released as light rather than heat. rsc.orgrsc.org
This suppression of non-radiative relaxation, combined with the expanded energy gap, results in a remarkably high photoluminescence quantum yield (PLQY) of 87% for the [IrAu₁₂(bbpe)₆]³⁺ cluster. rsc.orgresearchgate.net The specific orientation of the bbpe ligands also facilitates a network of CH–π interactions between adjacent ligands in the outer shell. rsc.org These interactions further rigidify the ligand layer, contributing to the exceptional photophysical properties of the superatom. rsc.org This work demonstrates that simple chemical modifications to create a rigid ligand framework can have a profound impact on the relaxation process of the photo-excited state, paving the way for the design of highly luminescent materials. rsc.orgrsc.org
Table 2: Key Photophysical Data for the [IrAu₁₂(bbpe)₆]³⁺ Cluster
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Excitation Wavelength | 470 nm | Deaerated CH₂Cl₂ | rsc.org |
| Emission Wavelength | 596 nm | Deaerated CH₂Cl₂ | rsc.orgresearchgate.net |
| Photoluminescence Quantum Yield (PLQY) | 0.87 | Deaerated CH₂Cl₂ | rsc.org |
| Excited State Lifetime | 4.3 µs | Deaerated CH₂Cl₂ | rsc.org |
Catalytic Applications of 5h Benzo B Phosphindole Derivatives
Role as Catalysts in Organic Synthesis, particularly Carbon-Carbon Bond Formation
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. sigmaaldrich.com 5H-Benzo[b]phosphindole derivatives play a crucial role not as standalone catalysts, but as essential ligands that activate and stabilize transition metal catalysts used in a variety of C-C bond-forming reactions. The phosphorus atom in these ligands acts as a soft σ-donor, complexing with metals like palladium, rhodium, or copper, and influencing the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Research has demonstrated the utility of catalyst systems incorporating phosphorus-heterocycles for C-C coupling reactions. For instance, the synthesis of π-conjugated bis(benzo[b]phosphole) P-oxides has been accomplished using transition metal-promoted coupling reactions, such as the Heck and Stille reactions, which themselves are classic examples of C-C bond formation. diva-portal.org In one study, a Heck reaction was used to form the desired bis(benzo[b]phosphole) P-oxide by coupling an iodinated benzo[b]phosphole with an alkene, catalyzed by a palladium complex. diva-portal.org
Furthermore, rhodium-catalyzed reactions have been employed for the kinetic resolution of phosphindole oxides. nih.gov In this process, a rhodium complex catalyzes an enantioselective conjugate addition of an organoboronic acid to the phosphindole oxide. nih.gov This not only demonstrates a C-C bond formation but also highlights how the benzo[b]phosphindole framework is a suitable substrate and precursor for developing valuable P-stereogenic molecules, which themselves are powerful chiral ligands for asymmetric catalysis. nih.gov While this specific example leads to chiral products, it underscores the fundamental reactivity of the scaffold in transition metal-catalyzed C-C bond-forming transformations.
Development of Achiral Phosphine (B1218219) Ligands for Transition Metal Catalysis
Phosphines are a well-established and versatile class of ligands in homogeneous catalysis. researchgate.net Their utility stems from the ability to modify their stereoelectronic properties to control the activity and selectivity of the catalyst. While much focus has been on developing complex chiral phosphine ligands for asymmetric synthesis, achiral phosphine ligands derived from this compound also serve as important components in catalysis. nih.govresearchgate.net
A key strategy in ligand design is the creation of multidentate ligands, which can form more stable complexes with metal centers compared to their monodentate counterparts. researchgate.net Derivatives of this compound have been used to construct novel tripodal, N-centered P,N-acetal ligands. researchgate.net These tris(phosphinomethyl)amines are synthesized through a phospha-Mannich reaction, where this compound reacts with an amine like ammonia (B1221849) in the presence of an aldehyde or its equivalent. researchgate.net
Medicinal Chemistry and Biological Research Implications
Exploration of 5H-Benzo[b]phosphindole Derivatives in Biological Research
The investigation into this compound derivatives has primarily focused on their oxidized forms, such as phosphindole oxides, and related P-stereogenic structures. These compounds present unique three-dimensional arrangements that can be pivotal for specific interactions with biological targets.
A significant area of research involves the asymmetric synthesis of P-stereogenic phosphindane oxides, which are derived from the reduction of corresponding phosphindole oxides. nih.gov These chiral phosphorus-containing heterocycles have been identified as important structural motifs in bioactive compounds. nih.gov A key study demonstrated that enantiopure P-stereogenic phosphindane oxides exhibit promising therapeutic efficacy in models of autosomal dominant polycystic kidney disease (ADPKD). nih.gov Specifically, one derivative, compound 3az , was found to significantly inhibit the growth of renal cysts in both in vitro and in vivo models. nih.gov This highlights the potential of the phosphindane scaffold, derived from the benzo[b]phosphindole core, in addressing diseases characterized by abnormal cell proliferation.
Furthermore, computational methods have pointed towards other potential biological applications. In a study utilizing machine learning algorithms to predict novel antimicrobial agents, a derivative named This compound-2,8-dicarboxylic acid 5-oxide was identified as a potential active antimicrobial compound. researchgate.net This in silico finding suggests that the this compound scaffold could be a valuable template for the development of new antibacterial drugs. researchgate.net
The table below summarizes key derivatives of this compound and their explored biological activities.
| Derivative Name | Parent Compound Class | Investigated Biological Activity | Research Finding |
| P-stereogenic phosphindane oxides (e.g., compound 3az) | This compound Oxide | Inhibition of renal cyst growth (for ADPKD) | Compound 3az, derived from a phosphindole oxide, showed significant inhibition of cyst growth in vitro and in vivo. nih.gov |
| This compound-2,8-dicarboxylic acid 5-oxide | This compound Oxide | Antimicrobial activity | Identified by a machine learning model as a potential antimicrobial compound. researchgate.net |
Potential Applications in Drug Discovery and Therapeutic Development
The findings from biological research on this compound derivatives have opened avenues for their potential application in drug discovery and the development of new therapeutics.
The demonstrated efficacy of P-stereogenic phosphindane oxides in models of autosomal dominant polycystic kidney disease (ADPKD) is particularly noteworthy. nih.gov The ability of these compounds to inhibit cyst formation marks the P-stereogenic phosphindane scaffold as a promising starting point for the discovery of drugs to treat ADPKD. nih.gov This research not only provides a potential new class of therapeutic agents but also advances the asymmetric synthesis of P-stereogenic heterocycles, which has been a challenging area in synthetic chemistry. nih.gov The successful creation of these enantiopure compounds provides a platform for further structure-activity relationship (SAR) studies to optimize efficacy and other pharmacological properties. nih.gov
Additionally, the identification of a this compound derivative as a potential antimicrobial agent through computational screening represents another significant therapeutic opportunity. researchgate.net With the rising threat of multidrug-resistant pathogens, there is an urgent need for novel antibiotics. researchgate.net The this compound scaffold could serve as a blueprint for a new class of antibacterial drugs, warranting further synthesis and experimental validation of its antimicrobial activity.
While the exploration of this compound and its derivatives in medicinal chemistry is still in its early stages, these initial findings underscore the scaffold's potential as a valuable pharmacophore in the development of future therapies for genetic disorders like ADPKD and infectious diseases.
Conclusion and Future Research Directions
Summary of Key Achievements and Current Challenges
Key achievements in the field are numerous and impactful. The development of modular and efficient synthetic strategies has been a significant breakthrough, enabling the creation of a diverse library of benzo[b]phosphole derivatives. researchgate.netresearchgate.netresearchgate.net These methods, including metal-catalyzed cross-coupling and radical cyclization reactions, have made these complex scaffolds more accessible for broader investigation. researchgate.netresearchgate.net A major success has been the application of benzo[b]phosphindole oxides in organic electronics, particularly as highly efficient emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org Researchers have successfully engineered derivatives that exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs. rsc.org Furthermore, the strategic functionalization of the benzo[b]phosphindole core has led to the development of highly sensitive and photostable fluorescent probes for bioimaging, capable of targeting specific organelles like mitochondria and lysosomes. acs.org
Despite these successes, significant challenges remain. The synthesis of certain derivatives can still be complex, and achieving high yields for large-scale production remains a hurdle. rsc.org The inherent reactivity of the phosphole core, though mitigated by arene-fusion, can still lead to stability issues under certain conditions, limiting the long-term operational stability of devices. acs.org Another challenge lies in the precise control of the three-dimensional arrangement and electronic communication in supramolecular structures, which is critical for designing next-generation materials with predictable functions. researchgate.net Overcoming these obstacles will require further innovation in synthetic methodologies and a deeper understanding of the structure-property relationships.
Emerging Trends and Unexplored Avenues in 5H-Benzo[b]phosphindole Research
The future of this compound research is bright, with several emerging trends poised to drive the field forward. One of the most promising areas is the development of circularly polarized luminescence (CPL) materials. By introducing a chiral phosphorus center into the benzo[b]phosphindole framework, researchers have created materials for circularly polarized OLEDs (CP-OLEDs), which are in high demand for 3D displays and advanced encryption technologies. rsc.org
Another emerging trend is the application of benzo[b]phosphindoles in photodynamic therapy (PDT). rsc.orgresearchgate.net Specifically, phosphindole oxide derivatives have been designed as Type I photosensitizers, which can generate reactive oxygen species (ROS) even in the hypoxic environments characteristic of solid tumors, offering a potential solution to a major limitation of conventional PDT. rsc.orgresearchgate.net
Unexplored avenues for research are plentiful. The reactivity of the phosphorus center in different oxidation states (P(III) vs. P(V)) within the benzo[b]phosphindole scaffold is not fully understood and could be exploited for novel catalytic applications or redox-switchable materials. ingentaconnect.comacs.org The coordination chemistry of P(III)-benzo[b]phosphindoles as ligands for transition metal complexes is another area ripe for exploration, potentially leading to new catalysts for asymmetric synthesis. ingentaconnect.comcapes.gov.br Furthermore, while their use in OLEDs and bioimaging is established, their potential in other areas of organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is still largely untapped. researchgate.netresearchgate.net
Prospects for Interdisciplinary Research and Advanced Material Design
The continued advancement of benzo[b]phosphindole chemistry will increasingly rely on interdisciplinary collaboration. nih.govmdpi.comutexas.edu The design of new materials is no longer the exclusive domain of synthetic chemists but requires a synergistic approach that integrates computational chemistry, materials science, and biology. wikipedia.orgmtu.edu
Computational chemistry plays a pivotal role in predicting the electronic, optical, and structural properties of novel benzo[b]phosphindole derivatives before their synthesis. researchgate.netwikipedia.org Methods like Density Functional Theory (DFT) can guide the rational design of molecules with tailored properties, such as specific emission wavelengths, high quantum yields, or targeted biological activity, thereby saving significant time and resources in the lab. researchgate.netmtu.edu
Collaboration with materials scientists is essential for fabricating and characterizing advanced devices. dntb.gov.ua Integrating benzo[b]phosphindole-based molecules into device architectures like OLEDs or sensors requires expertise in thin-film deposition, device physics, and performance testing. researchgate.netrsc.org This partnership is crucial for translating promising molecular properties into real-world applications with high performance and stability.
The intersection with biology and medicine holds immense potential. nih.gov Developing benzo[b]phosphindole-based theranostic agents—which combine diagnostic imaging and therapeutic functions—requires a deep understanding of cell biology, pharmacology, and in vivo testing models. acs.orgrsc.org Such collaborations could lead to personalized medicine approaches where diseases are visualized and treated with high specificity.
By fostering these interdisciplinary partnerships, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the creation of next-generation smart materials, more effective cancer therapies, and revolutionary electronic devices. mdpi.comresearchgate.net
Q & A
What are the established synthetic routes for 5H-Benzo[b]phosphindole, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound primarily involves organophosphorus chemistry. A classic method, developed by Wittig and coworkers, involves the thermal decomposition of pentaphenylphosphorane (Ph₅P) to produce 5-phenyl-substituted derivatives . A more modern approach employs dilithiation of biphenyl followed by reaction with PhPCl₂, yielding the dibenzophosphole core. Subsequent cleavage of the P-Ph bond with lithium and protonation with water/acetic acid generates this compound . Key factors affecting yield include:
- Temperature : Reactions with PhNa proceed rapidly at room temperature, whereas PhLi requires prolonged heating .
- Sensitivity : The compound is air-sensitive, necessitating inert atmosphere handling .
What spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?
Basic Research Question
Characterization should combine:
- NMR Spectroscopy : ³¹P NMR is critical for verifying phosphorus environment changes (e.g., oxidation states) .
- X-ray Crystallography : Resolves bond angles and confirms sp³ hybridization at phosphorus in derivatives like 5-phenyl-5H-benzo[b]phosphindole 5-oxide .
- Mass Spectrometry : Validates molecular weight (e.g., 184.17 g/mol for the base compound) .
How can this compound be integrated into bipolar host materials for thermally activated delayed fluorescence (TADF) OLEDs?
Advanced Research Question
The electron-deficient phosphorus center enables its use in TADF host materials. A methodology includes:
Coupling Reactions : Use Cu-catalyzed coupling to attach this compound to carbazole units, enhancing hole-transport properties .
Oxidation : Oxidize the phosphorus atom to tune triplet energy (ET) and solubility .
Device Optimization : Balance electron-deficient (phosphindole) and electron-rich (carbazole) moieties to prevent monopolar behavior, improving charge recombination efficiency .
What in vitro methodologies validate this compound derivatives as Type I photosensitizers in photodynamic therapy (PDT)?
Advanced Research Question
Derivatives like α-TPA-PIO and β-TPA-PIO are evaluated via:
- ROS Generation Assays : Use dichloro-dihydro-fluorescein diacetate (DCFH-DA) to quantify Type I reactive oxygen species (ROS) under hypoxia .
- Cellular Localization : Fluorescence colocalization with ER-tracker dyes confirms selective accumulation in the endoplasmic reticulum .
- Mechanistic Studies : Western blotting for ER-stress markers (e.g., CHOP, LC3-II) links ROS production to apoptosis/autophagy pathways .
How do substituents at the phosphorus atom influence the optoelectronic properties of this compound?
Advanced Research Question
Computational studies (DFT) reveal:
- Electron-Withdrawing Groups (e.g., oxide) : Increase HOMO-LUMO gaps, enhancing ET for OLED applications .
- Phenyl Substitution : Delocalizes electron density, improving charge transport but reducing solubility .
- Methyl Groups : Minimal electronic impact but improve steric stability .
How should researchers address contradictions in reported synthesis pathways for this compound derivatives?
Advanced Research Question
Discrepancies arise from reagent reactivity differences. For example:
- PhLi vs. PhNa : PhLi with Ph₃P(O) in THF under reflux yields 5-phenyl-5H-benzo[b]phosphindole, whereas PhNa achieves similar results at room temperature .
- Resolution : Control experiments under varying temperatures/base strengths, monitored via ³¹P NMR, can isolate reactive intermediates .
What steps are critical in designing this compound-based host materials for solution-processable OLEDs?
Advanced Research Question
Key design considerations:
Solubility : Introduce sp³-hybridized methylene bridges to prevent aggregation .
Thermal Stability : Differential scanning calorimetry (DSC) confirms glass transition temperatures (>150°C) suitable for device fabrication .
Compatibility Testing : Optimize host:dopant ratios using time-resolved photoluminescence to assess Förster resonance energy transfer (FRET) efficiency .
What mechanistic insights guide the development of this compound derivatives for PDT?
Advanced Research Question
Focus on:
- ROS Quantum Yield : Measure via electron paramagnetic resonance (EPR) with spin traps like TEMPO .
- Subcellular Targeting : Modify lipophilicity (logP) to enhance ER localization, using logP calculations from HPLC retention times .
- In Vivo Correlation : Compare in vitro ROS data with in vivo tumor regression rates in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
